6-Chloroquinoline-2-carboximidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1179360-68-9 |
|---|---|
Molecular Formula |
C10H9Cl2N3 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
6-chloroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8ClN3.ClH/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13;/h1-5H,(H3,12,13);1H |
InChI Key |
JCIRYZLIKDYUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 6-Chloroquinoline Production
The synthesis of 6-chloroquinoline serves as a critical precursor. A modified Skraup reaction using 4-chloroaniline and 1,3-propanediol in the presence of FeCl₃·6H₂O and CCl₄ under inert conditions yields 6-chloroquinoline at 150°C for 8 hours. This method achieves an 86% yield, with purification via vacuum distillation. Key steps include:
-
Cyclization of 4-chloroaniline with 1,3-propanediol.
-
Aromatic chlorination facilitated by CCl₄ and FeCl₃.
Nitrile to Amidoxime Conversion
-
Step 1 : Nitration of 6-chloroquinoline at the 2-position using mixed acid (HNO₃/H₂SO₄) to yield 6-chloro-2-nitroquinoline.
-
Step 2 : Reduction of the nitro group to an amine using H₂/Pd-C, forming 6-chloro-2-aminoquinoline.
-
Step 3 : Reaction with cyanogen bromide (BrCN) to form 6-chloro-2-cyanoquinoline.
-
Step 4 : Treatment with hydroxylamine (NH₂OH·HCl) in ethanol under reflux to generate the amidoxime intermediate.
-
Step 5 : Acid-mediated conversion (HCl/EtOH) to the carboximidamide hydrochloride salt.
Direct Condensation with Diamines
A method adapted from benzimidazole synthesis involves condensing 6-chloro-2-carbaldehyde with 1,2-diaminobenzene in dimethyl sulfoxide (DMSO) using Na₂S₂O₅ as a catalyst at 165°C. While this approach is effective for benzimidazoles, adapting it for carboximidamide formation requires substituting the diamine with hydroxylamine derivatives.
Optimization and Challenges
Catalytic Systems
Reaction Conditions
Challenges
-
Regioselectivity : Achieving selective functionalization at the 2-position requires careful control of electrophilic substitution conditions.
-
Chlorine Stability : The electron-withdrawing chlorine at the 6-position can deactivate the ring, necessitating vigorous conditions for nitration or cyanation.
Comparative Analysis of Methods
*Estimated based on analogous reactions in literature.
Recent Advances and Patents
A 2023 study demonstrated the use of microwave-assisted synthesis to reduce reaction times for amidoxime formation, achieving 70% yield in 2 hours. Additionally, a 2025 patent (CN114369069A) describes a continuous-flow system for synthesizing quinoline derivatives, potentially applicable to 6-chloroquinoline-2-carboximidamide .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted quinoline compounds .
Scientific Research Applications
6-Chloroquinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
6-Nitroquinoline-2-carboximidamide hydrochloride
2-Chloro-6-methylpyrimidine-4-carboxylic acid
Ortho-Toluidine Hydrochloride
Electronic and Reactivity Differences
- Chloro vs. Nitro Groups: The chloro substituent in 6-Chloroquinoline-2-carboximidamide HCl is less electron-withdrawing than the nitro group in its nitro analog. This may result in reduced electrophilicity at the quinoline ring, affecting interactions with biological targets or metal catalysts .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 6-Nitroquinoline-2-carboximidamide HCl) typically exhibit higher aqueous solubility than non-ionic analogs due to ionic dissociation. Ortho-Toluidine HCl, for instance, is highly water-soluble .
- Stability : Chloro-substituted compounds may demonstrate superior thermal stability compared to nitro derivatives, which can decompose under heat or light due to the labile nitro group .
Biological Activity
6-Chloroquinoline-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a chloro group and a carboximidamide functional group. Its molecular formula is , and it exhibits properties typical of quinoline derivatives, such as solubility in organic solvents and potential for biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to inhibit cell growth in leukemia and lymphoma cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific cell type tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HuT78 | 10.86 | Induction of apoptosis |
| HL-60 | 18.2 | Cell cycle arrest |
| HeLa | 15.2 | Apoptosis via mitochondrial disruption |
These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial membrane potential disruption, leading to the release of pro-apoptotic factors into the cytoplasm .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as tyrosine kinase inhibitors, which are crucial in regulating cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant alterations in cell cycle progression, particularly causing arrest in the G1 phase and promoting accumulation in the subG0/G1 phase, indicative of apoptosis .
- Mitochondrial Pathways : The compound's effect on mitochondrial integrity suggests it may trigger the intrinsic apoptotic pathway, a common mechanism for many anticancer agents .
Case Studies
Several studies have explored the efficacy of this compound:
- A study evaluating its effects on HuT78 cells demonstrated a statistically significant increase in late-stage apoptosis (83.75%) after 24 hours of treatment, highlighting its rapid action against malignant cells .
- Another investigation focused on structural modifications revealed that variations in substituents significantly impacted the antiproliferative potency against different cancer types, underscoring the importance of chemical structure in therapeutic efficacy .
Q & A
Q. What are the recommended methods for synthesizing 6-Chloroquinoline-2-carboximidamide hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or condensation reactions. For optimization, employ Box-Behnken experimental design (BBD) to evaluate critical variables (e.g., temperature, reagent ratios, reaction time). BBD allows efficient exploration of interactions between variables and identification of optimal conditions while minimizing experimental runs. For example, in analogous quinoline derivatives, variables like pH, solvent polarity, and catalyst loading were optimized using BBD to maximize yield and purity . Always validate predicted conditions with small-scale trials before scaling up.
Q. How should researchers characterize the molecular structure and purity of this compound?
Use a combination of:
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC or UPLC with UV detection for purity assessment (>95% recommended for biological studies).
Refer to canonical SMILES strings (e.g.,Cl.N=C(N)c1ccc2cc([Cl])ccc2n1for structural analogs) and PubChem-derived InChI keys to cross-validate computational predictions with experimental data .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Note that prolonged storage may alter chemical stability; monitor via periodic HPLC analysis .
- Waste disposal : Follow EPA guidelines for halogenated organic compounds. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound derivatives?
- Systematic SAR studies : Compare analogs with controlled structural variations (e.g., substituent position, halogen type) to isolate activity determinants.
- Dose-response assays : Use IC₅₀/EC₅₀ values to quantify potency differences across cell lines or enzymatic targets.
- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro assays. For example, conflicting data on antimicrobial activity might arise from differences in bacterial membrane permeability; address this by standardizing assay conditions (e.g., broth microdilution vs. agar diffusion) .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Salt selection : Test alternative counterions (e.g., mesylate, phosphate) to enhance aqueous solubility.
- Nanocarrier systems : Develop liposomes or transfersomes (as in raloxifene hydrochloride studies) to improve transdermal or oral delivery. Optimize using response surface methodology (RSM) with variables like lipid composition and surfactant concentration .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to increase lipophilicity for passive diffusion.
Q. How can degradation pathways of this compound be elucidated under varying storage conditions?
- Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS.
- Kinetic modeling : Use Arrhenius equations to predict shelf life at different temperatures. For example, a 10°C increase may accelerate hydrolysis of the carboximidamide group, requiring pH-stabilized formulations .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare means across multiple concentrations or treatment groups. Ensure replicates (n ≥ 3) to account for biological variability.
- Meta-analysis : Aggregate data from independent studies to identify trends, especially for rare adverse effects .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvent polarity).
- Validate docking poses : Cross-check with crystallographic data or mutagenesis studies.
- Error analysis : Quantify uncertainties in computational methods (e.g., RMSD values) and experimental measurements (e.g., SEM) to identify sources of divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
